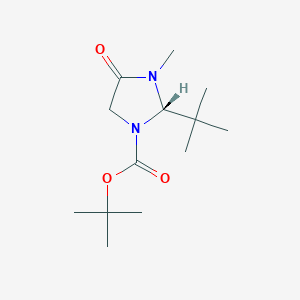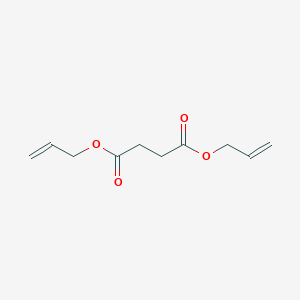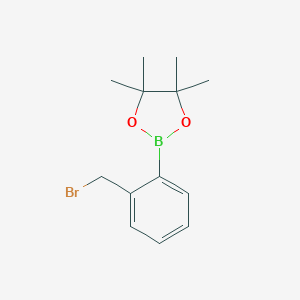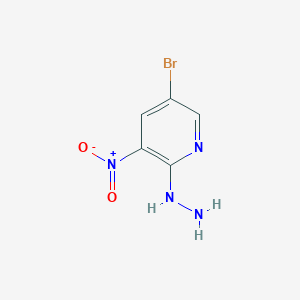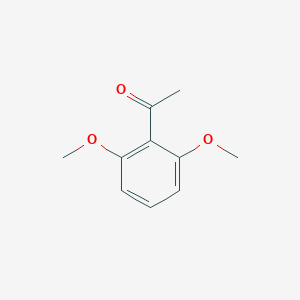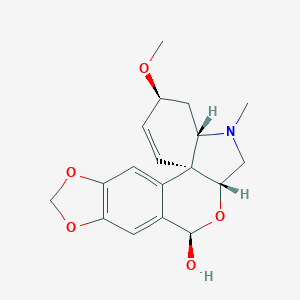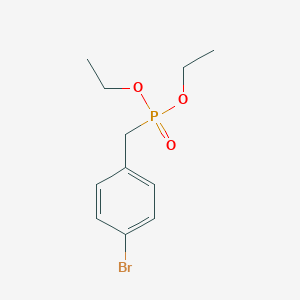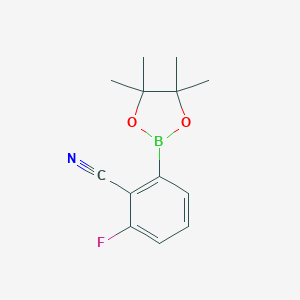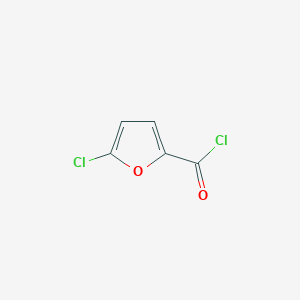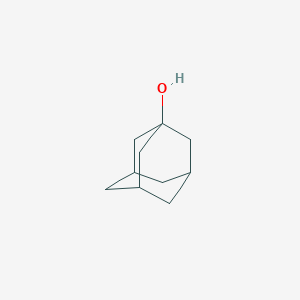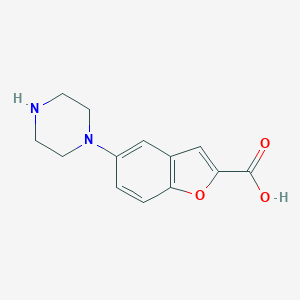
5-(Piperazin-1-yl)benzofuran-2-carboxylic acid
Vue d'ensemble
Description
5-(Piperazin-1-yl)benzofuran-2-carboxylic acid and its derivatives are a class of compounds that have been synthesized and evaluated for their potential as antibacterial agents and enzyme inhibitors. These compounds are characterized by a benzofuran moiety linked to a piperazine ring, which is a common scaffold in medicinal chemistry due to its versatility and biological relevance .
Synthesis Analysis
The synthesis of these compounds involves various chemical reactions and optimization of synthetic methods. For instance, a key synthon involving a piperazine linker was prepared and used to generate a new series of bis(pyrazole-benzofuran) hybrids . Another approach involved modifications to improve the bioavailability of a lead compound by introducing different functional groups and expanding the aromatic ring . An improvement in the synthetic method for a specific derivative was achieved by optimizing the reaction conditions and purification steps, leading to a higher overall yield . Additionally, novel derivatives were synthesized and characterized using spectroscopic techniques . A molecular hybridization strategy was employed to design and synthesize a series of molecules with potential inhibitory activity against Mycobacterium tuberculosis DNA GyrB .
Molecular Structure Analysis
The molecular structures of these compounds were characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and mass spectrometry . The design of these molecules often involves the combination of different pharmacophoric elements to enhance biological activity and target specificity .
Chemical Reactions Analysis
The chemical reactions used in the synthesis of these compounds include 1,3-dipolar cycloaddition, Friedel-Crafts acylation, reduction reactions, and molecular hybridization techniques . These reactions are carefully chosen and optimized to improve the yield and purity of the final products.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the functional groups and structural modifications introduced during synthesis. These properties are crucial for the compounds' biological activity, bioavailability, and stability. For example, modifications to the lead compound in one study were aimed at increasing absorption and serum half-life while retaining antibacterial activity .
Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibitory Properties
5-(Piperazin-1-yl)benzofuran-2-carboxylic acid derivatives have demonstrated significant antibacterial and biofilm inhibitory properties. A study by Mekky and Sanad (2020) explored the synthesis of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker. These compounds showed potent antibacterial efficacy against various bacterial strains including E. coli, S. aureus, and S. mutans. They also exhibited more effective biofilm inhibition activities than Ciprofloxacin, a reference antibiotic, indicating their potential as novel antibacterial agents (Mekky & Sanad, 2020).
Tuberculosis Treatment
In the context of tuberculosis treatment, derivatives of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid were found to be effective. Reddy et al. (2014) synthesized and evaluated a series of these derivatives for their activity against Mycobacterium tuberculosis. They reported that these compounds exhibited significant inhibitory activity, indicating their potential as therapeutic agents in treating tuberculosis (Reddy et al., 2014).
Synthesis and Characterization
An improvement in the synthetic method for 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid was reported by Jian-me (2015), who developed an efficient process with higher yields and simplified purification steps. This advancement is significant for facilitating the large-scale production and further research of this compound (Jian-me, 2015).
Antimicrobial Activity
The antimicrobial activities of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid derivatives have been widely studied. For instance, Krishnaswamy et al. (2022) synthesized novel derivatives that exhibited weak to moderate antibacterial activity. This study adds to the understanding of the antimicrobial potential of these compounds (Krishnaswamy et al., 2022).
Safety And Hazards
Orientations Futures
As an intermediate in the synthesis of Vilazodone , the future directions of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid are likely tied to the applications and developments of this drug. Vilazodone is currently under clinical evaluation for the treatment of major depression , and any advancements in this area could potentially impact the use and production of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid.
Propriétés
IUPAC Name |
5-piperazin-1-yl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDYUFFJOJVGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598839 | |
| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | |
CAS RN |
183288-47-3 | |
| Record name | 5-(1-Piperazinyl)-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183288-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



